1-hydroxy-1-phenylpropan-2-one
CAS No.: 90-63-1
Cat. No.: VC1612063
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90-63-1 |
---|---|
Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | 1-hydroxy-1-phenylpropan-2-one |
Standard InChI | InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3 |
Standard InChI Key | ZBFFNPODXBJBPW-UHFFFAOYSA-N |
SMILES | CC(=O)C(C1=CC=CC=C1)O |
Canonical SMILES | CC(=O)C(C1=CC=CC=C1)O |
Introduction
Chemical Identity and Structure
1-Hydroxy-1-phenylpropan-2-one is a benzene derivative with a hydroxyl and ketone functional group. It is classified as a secondary alpha-hydroxy ketone, specifically a methyl ketone containing a benzene ring . The compound exists in different stereoisomeric forms, including the (R) and (S) configurations, which exhibit distinct properties and biological activities.
Basic Chemical Information
Property | Value |
---|---|
Chemical Name | 1-Hydroxy-1-phenylpropan-2-one |
CAS Number | 90-63-1 |
Molecular Formula | C₉H₁₀O₂ |
Molecular Weight | 150.17 g/mol |
Synonyms | Phenylacetylcarbinol, 1-Hydroxy-1-phenylacetone, 1-Phenyl-1-hydroxypropan-2-one |
ChEBI ID | CHEBI:149767 |
The compound is characterized by a specific structural arrangement where a benzene ring is connected to a carbon atom bearing both a hydroxyl group and a link to a methyl ketone moiety. This unique structure contributes to its reactivity and importance in organic synthesis .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-hydroxy-1-phenylpropan-2-one is essential for its effective utilization in research and industrial applications.
Physical Properties
The physical characteristics of 1-hydroxy-1-phenylpropan-2-one provide important information for its identification, handling, and processing:
Property | Value |
---|---|
Physical State | Oil |
Color | Yellow to colorless (depending on purity) |
Melting Point | 123-124 °C |
Boiling Point | 253 °C |
Density | 1.119 g/cm³ |
Flash Point | 105 °C |
Solubility | Slightly soluble in chloroform, ethanol, and methanol |
These properties indicate that 1-hydroxy-1-phenylpropan-2-one is a relatively stable compound with a high boiling point and limited solubility in common organic solvents .
Chemical Properties
The chemical properties of 1-hydroxy-1-phenylpropan-2-one are influenced by its functional groups:
-
pKa: 12.33±0.20 (predicted), indicating weak acidity of the hydroxyl group
-
Contains a reactive carbonyl group capable of participating in various reactions
-
The hydroxyl group can undergo substitution and elimination reactions
-
The compound can exist in different stereoisomeric forms, with the (R) and (S) enantiomers exhibiting different biological activities
The presence of both hydroxyl and carbonyl groups makes 1-hydroxy-1-phenylpropan-2-one a versatile intermediate in organic synthesis, allowing for selective transformations at either functional group .
Synthesis Methods
Various methods have been developed for the synthesis of 1-hydroxy-1-phenylpropan-2-one, including both chemical and biocatalytic approaches.
Chemical Synthesis
Chemical synthesis routes for 1-hydroxy-1-phenylpropan-2-one include:
-
Reduction of phenylacetone using a chiral reducing agent
-
Oxidation of 1-phenyl-2-propanol using oxidizing agents such as pyridinium chlorochromate
-
Catalytic hydrogenation of phenylacetone in the presence of a chiral catalyst for producing specific stereoisomers
These chemical approaches often require careful control of reaction conditions to achieve high stereoselectivity and yield.
Biocatalytic Synthesis
Biocatalytic methods offer advantages in terms of sustainability and stereoselectivity:
A notable example is the fermentative transformation of benzaldehyde to produce (l)-1-phenyl-1-hydroxy-2-propanone, which serves as a starting material for pharmaceutical synthesis .
Research on biocatalytic methods has reported yields ranging from 36% to 62.5% through microbial oxidation processes, making this approach industrially viable for the production of 1-hydroxy-1-phenylpropan-2-one and its derivatives.
Chemical Reactivity
The reactivity of 1-hydroxy-1-phenylpropan-2-one is determined by its functional groups, which can undergo various transformations.
Oxidation Reactions
1-Hydroxy-1-phenylpropan-2-one can undergo oxidation to form phenylacetylcarbinol using:
-
Chromium trioxide in acetic acid
-
Pyridinium chlorochromate
-
Other oxidizing agents
These oxidation reactions are important in the synthesis of various pharmaceutical intermediates.
Reduction Reactions
Reduction of 1-hydroxy-1-phenylpropan-2-one can lead to 1-phenyl-2-propanol using reducing agents such as:
-
Sodium borohydride in methanol
-
Lithium aluminum hydride
The stereoselectivity of these reductions can be controlled using chiral catalysts or reagents.
Substitution Reactions
The hydroxyl group in 1-hydroxy-1-phenylpropan-2-one can be substituted by various functional groups:
-
Nucleophilic substitution using hydrochloric acid in the presence of a nucleophile
-
Formation of esters and ethers
-
Conversion to amino derivatives
These substitution reactions expand the utility of 1-hydroxy-1-phenylpropan-2-one as a building block in organic synthesis.
Applications in Synthesis
1-Hydroxy-1-phenylpropan-2-one serves as a versatile intermediate in the synthesis of various compounds of pharmaceutical and industrial importance.
Pharmaceutical Intermediates
One of the most significant applications of 1-hydroxy-1-phenylpropan-2-one is in the synthesis of pharmaceuticals:
-
Intermediate in the synthesis of 1-erythro-2-amino-1-phenyl-1-propanol (norephedrine)
-
Building block for various antibiotics and antifungal agents
The process for preparing 1-erythro-2-amino-1-phenyl-1-propanol from l-1-phenyl-1-hydroxy-2-propanone involves:
-
Formation of the oxime using hydroxylamine salt in the presence of a base
-
Reduction of the oxime using a nickel-aluminum catalyst mixture
This synthetic pathway has been patented due to its efficiency and industrial relevance, offering advantages over previous methods in terms of yield and stereoselectivity .
Chiral Building Blocks
The stereoisomers of 1-hydroxy-1-phenylpropan-2-one serve as important chiral building blocks:
-
(R)-1-hydroxy-1-phenylpropan-2-one is used in the preparation of chiral (amino)alkanol derivatives
-
These derivatives have applications as antibacterial and antifungal agents
-
The compound serves as a key intermediate in stereoselective synthetic pathways
The specific stereochemistry of these isomers is crucial for their effectiveness in pharmaceutical applications.
Biological Activities
Research has revealed various biological activities associated with 1-hydroxy-1-phenylpropan-2-one and its derivatives.
Antimicrobial Properties
Derivatives of 1-hydroxy-1-phenylpropan-2-one have demonstrated antimicrobial activity:
Compound | Target Organism | MIC50 Value (μg/mL) |
---|---|---|
Various derivatives | Candida albicans | 37-124 |
These compounds show potential as fungistatic agents against various Candida strains, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL .
Antioxidant Properties
The antioxidant activity of 1-hydroxy-1-phenylpropan-2-one and related compounds has been evaluated using different assays:
-
Radical scavenging capabilities with EC50 values between 19 and 31 μg/mL for specific derivatives
-
Higher antioxidant activity observed in compounds with a double bond in their structure
These antioxidant properties suggest potential applications in pharmaceutical and cosmetic formulations.
Cytotoxicity and Antiproliferative Effects
Studies have investigated the cytotoxic effects of 1-hydroxy-1-phenylpropan-2-one derivatives against several cancer cell lines:
Cell Line | Origin | Observed Effect |
---|---|---|
HepG2 | Liver | Varied antiproliferative activity |
Caco-2 | Colon | Concentration-dependent inhibition |
MG63 | Bone | Structure-dependent inhibition |
Some derivatives exhibited significant inhibitory effects on cell proliferation without causing hemolysis in human red blood cells, suggesting a favorable safety profile . The antiproliferative activity varied depending on the concentration and specific structural features of the tested compounds.
Hazard Statement | Description | Warning Level |
---|---|---|
H302 | Harmful if swallowed | Warning |
H312 | Harmful in contact with skin | Warning |
H315 | Causes skin irritation | Warning |
H318 | Causes serious eye damage | Danger |
H332 | Harmful if inhaled | Warning |
H335 | May cause respiratory irritation | Warning |
These classifications indicate moderate toxicity concerns that require appropriate handling procedures .
Recommended Precautions
Several precautionary measures are recommended when working with 1-hydroxy-1-phenylpropan-2-one:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash hands thoroughly after handling
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
These precautions help minimize exposure risks and prevent adverse health effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume